molecular formula C10H16N2O3 B15314845 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one

Cat. No.: B15314845
M. Wt: 212.25 g/mol
InChI Key: OWWUPAUDEKIEJL-UHFFFAOYSA-N
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Description

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one is a complex organic compound with a unique structure that includes an amino group, a hydroxyethoxyethyl side chain, and a methylpyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one typically involves multiple steps. One common method includes the reaction of 4-methylpyridin-2(1h)-one with ethylene oxide in the presence of a base to introduce the hydroxyethoxyethyl side chain. This intermediate is then reacted with ammonia or an amine to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyethoxyethyl side chain can enhance solubility and bioavailability. The methylpyridinone core can interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridin-2(1h)-one: Lacks the amino and hydroxyethoxyethyl groups, making it less versatile.

    5-Amino-4-methylpyridin-2(1h)-one: Lacks the hydroxyethoxyethyl side chain, which may reduce its solubility and bioavailability.

    5-Amino-1-(2-hydroxyethyl)-4-methylpyridin-2(1h)-one: Similar but lacks the additional ethoxy group, which may affect its reactivity and interactions.

Uniqueness

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one is unique due to its combination of functional groups, which provide a balance of hydrophilicity, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-amino-1-[2-(2-hydroxyethoxy)ethyl]-4-methylpyridin-2-one

InChI

InChI=1S/C10H16N2O3/c1-8-6-10(14)12(7-9(8)11)2-4-15-5-3-13/h6-7,13H,2-5,11H2,1H3

InChI Key

OWWUPAUDEKIEJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCOCCO

Origin of Product

United States

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